5-(Hydroxymethyl)quinolin-6-ol, also known by its CAS number 4053-44-5, is an organic compound characterized by a quinoline structure with a hydroxymethyl group at the 5-position and a hydroxyl group at the 6-position. This compound has a molecular formula of and a molecular weight of approximately 175.184 g/mol. It appears as a solid with a melting point between 138-139 °C and has a boiling point of 419 °C at 760 mmHg . The density of this compound is reported to be around 1.357 g/cm³ .
Research indicates that quinoline derivatives, including 5-(Hydroxymethyl)quinolin-6-ol, exhibit significant biological activities. These compounds are often investigated for their potential as:
The synthesis of 5-(Hydroxymethyl)quinolin-6-ol can be accomplished through several methods:
5-(Hydroxymethyl)quinolin-6-ol has potential applications in various fields:
Interaction studies involving 5-(Hydroxymethyl)quinolin-6-ol often focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and therapeutic potential. For instance, interactions with metal ions are significant due to the chelation properties of quinoline derivatives, which can enhance their biological efficacy .
Several compounds share structural similarities with 5-(Hydroxymethyl)quinolin-6-ol, each possessing unique characteristics:
The uniqueness of 5-(Hydroxymethyl)quinolin-6-ol lies in its specific positioning of functional groups, which may influence its solubility, reactivity, and interaction with biological targets compared to other quinoline derivatives. This positioning can significantly affect its pharmacological properties and potential applications in medicinal chemistry.